methyl 1-[2-(2-methyl-2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]-1H-indole-3-carboxylate
Overview
Description
Methyl 1-[2-(2-methyl-2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]-1H-indole-3-carboxylate is a complex organic compound belonging to the indole family Indoles are heterocyclic aromatic organic compounds characterized by a fused benzene and pyrrole ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of methyl 1-[2-(2-methyl-2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]-1H-indole-3-carboxylate typically involves multi-step organic reactions. One common approach is the Fischer indole synthesis, which involves the cyclization of phenylhydrazines with aldehydes or ketones under acidic conditions. Another method is the Biltz synthesis, which uses indole derivatives and appropriate reagents to form the desired compound.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and specific solvents can enhance the efficiency of the synthesis process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the final product.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, substitution, and addition reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using alkyl halides and amines.
Addition: Electrophilic addition reactions may involve the use of halogens or other electrophiles.
Major Products Formed: The reactions can yield various products, depending on the reagents and conditions used. For example, oxidation may produce carboxylic acids, while reduction can lead to the formation of alcohols or amines.
Scientific Research Applications
Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its indole core makes it a valuable precursor in the construction of pharmaceuticals and other bioactive compounds.
Biology: In biological research, methyl 1-[2-(2-methyl-2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]-1H-indole-3-carboxylate is studied for its potential biological activities. It may exhibit properties such as antimicrobial, antiviral, and anti-inflammatory effects.
Medicine: The compound has shown promise in medicinal chemistry, particularly in the development of new drugs. Its structural similarity to natural indole alkaloids suggests potential therapeutic applications in treating various diseases.
Industry: In the industrial sector, this compound can be used as an intermediate in the production of dyes, pigments, and other chemical products. Its versatility makes it a valuable component in various manufacturing processes.
Mechanism of Action
The mechanism by which methyl 1-[2-(2-methyl-2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]-1H-indole-3-carboxylate exerts its effects involves interactions with specific molecular targets and pathways. The indole core can bind to receptors and enzymes, modulating their activity. The exact mechanism may vary depending on the biological context and the specific derivatives involved.
Comparison with Similar Compounds
Indole-3-carboxylic acid: A simpler indole derivative with similar biological activities.
2-Methylindole:
1H-Indole-3-carboxaldehyde: A related compound used in organic synthesis.
Uniqueness: Methyl 1-[2-(2-methyl-2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]-1H-indole-3-carboxylate stands out due to its complex structure and potential for diverse applications. Its unique combination of functional groups and molecular framework allows for a wide range of chemical transformations and biological activities.
Properties
IUPAC Name |
methyl 1-[2-(2-methyl-2,3-dihydroindol-1-yl)-2-oxoethyl]indole-3-carboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N2O3/c1-14-11-15-7-3-5-9-18(15)23(14)20(24)13-22-12-17(21(25)26-2)16-8-4-6-10-19(16)22/h3-10,12,14H,11,13H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JDSICUIYZTYISE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2=CC=CC=C2N1C(=O)CN3C=C(C4=CC=CC=C43)C(=O)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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